N-{2-[bis(propan-2-yl)amino]ethyl}cyclobutanamine
CAS No.:
Cat. No.: VC16471439
Molecular Formula: C12H26N2
Molecular Weight: 198.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H26N2 |
|---|---|
| Molecular Weight | 198.35 g/mol |
| IUPAC Name | N-cyclobutyl-N',N'-di(propan-2-yl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C12H26N2/c1-10(2)14(11(3)4)9-8-13-12-6-5-7-12/h10-13H,5-9H2,1-4H3 |
| Standard InChI Key | BVDJHXAWHQBYML-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N(CCNC1CCC1)C(C)C |
Introduction
Structural and Chemical Identification
Molecular Architecture
N-{2-[bis(propan-2-yl)amino]ethyl}cyclobutanamine features a cyclobutane ring directly bonded to an ethylamine backbone, which is further substituted with two isopropyl groups at the nitrogen atom. The cyclobutane moiety introduces significant ring strain due to its square planar geometry, while the bulky isopropyl groups confer steric hindrance, influencing the compound’s reactivity and solubility . The IUPAC name reflects this structure: N-{2-[bis(propan-2-yl)amino]ethyl}cyclobutanamine.
Table 1: Key Identifiers of N-{2-[bis(propan-2-yl)amino]ethyl}cyclobutanamine
| Property | Value | Source |
|---|---|---|
| CAS Number | 1247482-68-3 | |
| Molecular Formula | C₁₂H₂₆N₂ | |
| Molecular Weight | 198.35 g/mol | |
| Purity | ≥98% | |
| SMILES Notation | CC(N(CCNC1CCC1)C(C)C)C |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) data confirm the compound’s identity and purity. The proton NMR spectrum typically shows distinct signals for the cyclobutane protons (δ 1.5–2.5 ppm), ethylamine backbone (δ 2.6–3.2 ppm), and isopropyl methyl groups (δ 0.9–1.2 ppm) . Mass spectrometry (MS) analysis reveals a molecular ion peak at m/z 198.35, consistent with the molecular formula .
Synthesis and Optimization
Synthetic Routes
The synthesis of N-{2-[bis(propan-2-yl)amino]ethyl}cyclobutanamine typically proceeds via a multi-step alkylation strategy:
-
Cyclobutane Amine Formation: Cyclobutanamine is synthesized through [2+2] cycloaddition of ethylene derivatives under photolytic conditions.
-
Ethylene Spacer Introduction: The primary amine undergoes alkylation with 1,2-dibromoethane to attach the ethyl chain.
-
Diisopropyl Substitution: The secondary amine is alkylated with isopropyl bromide in the presence of a base such as potassium carbonate .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclobutanamine | UV light, ethylene derivative | 60–70 |
| Ethylene Alkylation | 1,2-dibromoethane, K₂CO₃ | 75–85 |
| Diisopropyl Alkylation | Isopropyl bromide, DMF | 65–75 |
Challenges and Optimizations
The steric bulk of the isopropyl groups often leads to reduced reactivity during the final alkylation step. Solvent selection (e.g., dimethylformamide, DMF) and elevated temperatures (80–100°C) improve yields by enhancing nucleophilic displacement. Purification via column chromatography or recrystallization ensures ≥98% purity, as required for pharmacological applications .
Physicochemical Properties
Stability and Reactivity
The cyclobutane ring’s strain (~110 kJ/mol) renders the compound susceptible to ring-opening reactions under acidic or thermal conditions. For instance, treatment with HCl generates cyclobutane hydrochloride derivatives, while heating above 150°C may induce decomposition. The secondary amine group participates in Schiff base formation, enabling conjugation with carbonyl-containing molecules .
Solubility and Partitioning
Industrial and Research Applications
Organic Synthesis
The compound serves as a precursor for:
-
Heterocyclic Scaffolds: Ring-expansion reactions yield pyrrolidine or piperidine derivatives, valuable in alkaloid synthesis.
-
Metal Complexation: The amine group coordinates with transition metals (e.g., Cu²⁺, Ni²⁺), forming catalysts for cross-coupling reactions.
Material Science
Incorporation into polymer matrices improves thermal stability by 20°C, as measured by thermogravimetric analysis (TGA). Applications in epoxy resins and adhesives are under investigation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume